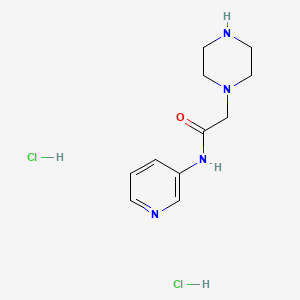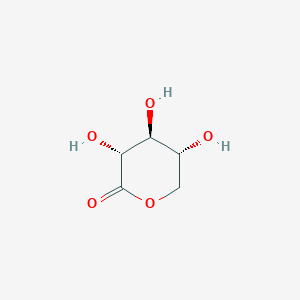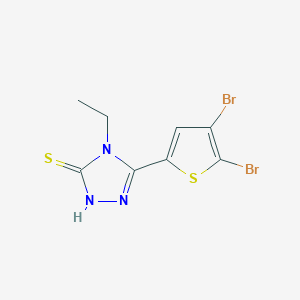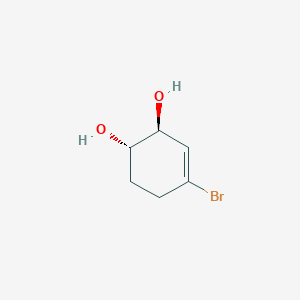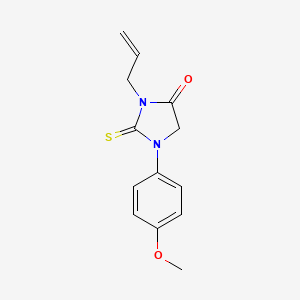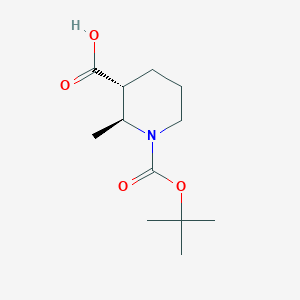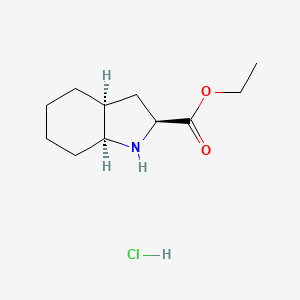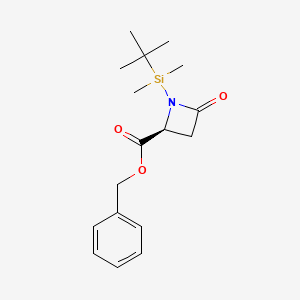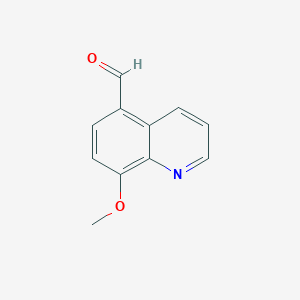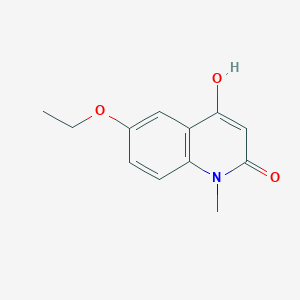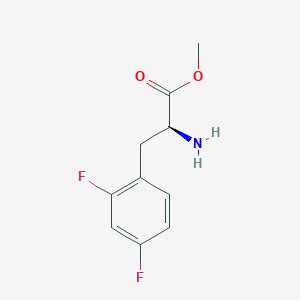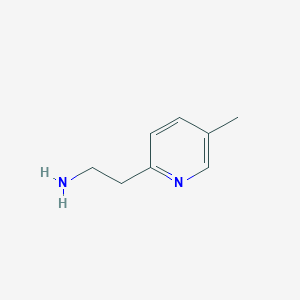
2-(5-Methylpyridin-2-YL)ethanamine
Descripción general
Descripción
2-(5-Methylpyridin-2-YL)ethanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of a methyl group at the 5-position and an ethanamine group at the 2-position of the pyridine ring
Aplicaciones Científicas De Investigación
2-(5-Methylpyridin-2-YL)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
The safety data sheet for “2-(5-Methylpyridin-2-YL)ethanamine” indicates that it is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H301 - H315 - H318 - H335 . Precautionary measures include avoiding breathing the gas, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .
Direcciones Futuras
While specific future directions for “2-(5-Methylpyridin-2-YL)ethanamine” are not available, it’s worth noting that the development of more effective and environmentally friendly corrosion inhibitors has drawn more attention . This could suggest potential future research directions for “this compound” and similar compounds.
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities .
Biochemical Pathways
, related compounds have been associated with anti-fibrotic activities. These activities often involve the modulation of pathways related to fibrosis, such as the TGF-beta signaling pathway.
Result of Action
Related compounds have been found to exhibit anti-fibrotic activities, suggesting potential effects on cellular processes related to fibrosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-2-YL)ethanamine typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with an appropriate amine source. One common method is the reductive amination of 5-methyl-2-pyridinecarboxaldehyde using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methylpyridin-2-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Saturated amines.
Substitution: Various substituted ethanamine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Methylpyridin-2-YL)ethanamine
- 2-(5-Methylpyridin-3-YL)ethanamine
- 2-(5-Methylpyridin-4-YL)ethanamine
Uniqueness
2-(5-Methylpyridin-2-YL)ethanamine is unique due to the specific positioning of the methyl and ethanamine groups on the pyridine ring. This unique structure can result in distinct chemical properties and biological activities compared to its isomers and other similar compounds .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-Methylpyridin-2-YL)ethanamine involves the reaction of 2-bromo-5-methylpyridine with ethylamine followed by reduction of the resulting imine.", "Starting Materials": [ "2-bromo-5-methylpyridine", "ethylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: 2-bromo-5-methylpyridine is reacted with ethylamine in methanol to form the imine intermediate.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: The product is isolated by filtration and washed with water." ] } | |
Número CAS |
830348-34-0 |
Fórmula molecular |
C8H14Cl2N2 |
Peso molecular |
209.11 g/mol |
Nombre IUPAC |
2-(5-methylpyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7-2-3-8(4-5-9)10-6-7;;/h2-3,6H,4-5,9H2,1H3;2*1H |
Clave InChI |
AJKDOTHSQUWRQL-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)CCN |
SMILES canónico |
CC1=CN=C(C=C1)CCN.Cl.Cl |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

